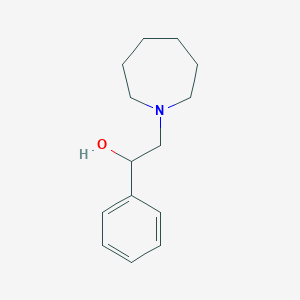

2-(1-azepanyl)-1-phenylethanol

Beschreibung

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-14(13-8-4-3-5-9-13)12-15-10-6-1-2-7-11-15/h3-5,8-9,14,16H,1-2,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWFMRDERJDZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of 2 1 Azepanyl 1 Phenylethanol Enantiomers

Enantiomeric Purity and Chiral Resolution Techniques

The separation of a racemic mixture of 2-(1-azepanyl)-1-phenylethanol into its individual enantiomers, (R)- and (S)-2-(1-azepanyl)-1-phenylethanol, is essential for studying their distinct properties. Chiral resolution is the process of achieving this separation. taylorfrancis.com A common strategy involves the conversion of the enantiomeric pair into diastereomers by reaction with a chiral resolving agent. taylorfrancis.com These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization. taylorfrancis.com

Another powerful method for chiral resolution is enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer over the other. nih.gov For instance, in the case of the structurally similar 1-phenylethanol (B42297), lipases are widely used to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer from the esterified product. mdpi.com This method is highly efficient and often provides high enantiomeric excess (ee) of the desired enantiomer. nih.gov

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a primary analytical and preparative technique for separating enantiomers. The principle lies in the differential interaction between the enantiomers and the chiral environment of the CSP, leading to different retention times. For the separation of compounds structurally analogous to this compound, such as 1-phenylethanol, various polysaccharide-based CSPs have proven effective. mdpi.com

| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Application |

| Lux Cellulose-3 | n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15) | Baseline separation of (R)- and (S)-1-phenylethanol and their esters. mdpi.com |

| Chiralcel OB | Not specified | Determination of enantiomeric concentrations of (R,S)-1-phenylethanol. |

This table is illustrative of methods used for the analogous compound 1-phenylethanol and is indicative of potential methods for this compound.

The choice of the mobile phase is crucial for optimizing the separation, with mixtures of alkanes and alcohols being common. mdpi.com The development of quantitative structure-enantioselective retention relationship (QSERR) models helps in predicting the retention behavior of chiral compounds on specific CSPs, aiding in method development.

While enantiomers exhibit identical spectra in achiral environments, their differentiation is possible using spectroscopic techniques in the presence of a chiral auxiliary. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. By reacting the enantiomeric mixture with a chiral derivatizing agent, such as an optically pure acid, a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. nih.gov

For example, in a study involving 1-phenylethanol, the unreacted alcohol from an enzymatic resolution was treated with (R)-(-)-acetoxyphenylacetic acid. nih.gov The resulting diastereomeric esters showed different chemical shifts in their ¹H NMR spectra, which enabled the determination of the enantiomeric excess of the unreacted alcohol. nih.gov This method provides a reliable way to assess enantiomeric purity.

Influence of Stereochemistry on Molecular Recognition Phenomena

Molecular recognition, the specific interaction between two or more molecules, is highly dependent on the stereochemistry of the interacting species. The precise three-dimensional arrangement of functional groups in the enantiomers of this compound will govern its interactions with other chiral molecules, such as biological receptors or chiral catalysts.

The stereoselectivity of enzymes is a classic example of molecular recognition. Enzymes possess chiral active sites that preferentially bind one enantiomer of a substrate over the other, leading to highly specific transformations. nih.gov This principle is the basis for enzymatic kinetic resolution, where the enzyme can distinguish between the (R) and (S) enantiomers of a substrate.

Furthermore, the field of crystal engineering has demonstrated the use of homochiral coordination polymers for the enantioselective recognition and separation of chiral molecules. rsc.org These porous materials can exhibit different affinities for the enantiomers of a guest molecule, such as 1-phenylethanol, based on the specific interactions within the chiral pores. rsc.org Single crystal X-ray diffraction studies can reveal the host-guest interactions that drive this enantioselective sorption.

Stereoelectronic Effects within the Molecular Architecture

Stereoelectronic effects are the result of the spatial arrangement of orbitals and their influence on the structure, stability, and reactivity of a molecule. wikipedia.org In this compound, several stereoelectronic interactions are at play, primarily involving the interplay between the hydroxyl, azepanyl, and phenyl groups.

The conformational preferences of the molecule are dictated by a balance of steric and stereoelectronic effects. For β-amino alcohols, intramolecular hydrogen bonding between the amino and hydroxyl groups can be a significant stabilizing factor, influencing the preferred rotameric conformations. The relative orientation of the C-O and C-N bonds is crucial.

Hyperconjugation, the interaction of a bonding orbital with an adjacent antibonding orbital, plays a role in stabilizing certain conformations. For instance, the interaction between the lone pair of electrons on the nitrogen atom of the azepanyl ring and the antibonding orbital (σ*) of the C-O bond, or vice versa, will depend on their relative dihedral angle. These interactions can influence the bond lengths and angles in the molecule.

The gauche effect, the tendency for certain molecules to adopt a gauche conformation despite potential steric hindrance, is another relevant stereoelectronic phenomenon. This effect is often attributed to stabilizing hyperconjugative interactions. The conformational analysis of this compound would involve considering the various possible staggered conformations around the C-C bond and evaluating their relative energies based on these stereoelectronic principles. Computational studies are often employed to probe these subtle energetic differences.

Exploration of Molecular Interactions in Biological Systems: The Case of this compound

Following an extensive search of scientific literature and chemical databases, no specific preclinical data was found for the compound this compound.

Therefore, it is not possible to provide a detailed analysis of its molecular interactions in biological systems as requested. The required scientifically accurate content for the specified sections and subsections—including receptor binding affinities, membrane interaction studies, and effects on cellular processes—is not available in the public domain based on the performed searches.

The outline provided requires in-depth, data-driven information that appears not to have been published for this specific chemical entity. While research exists for structurally related compounds, such as other phenylethanolamine derivatives or molecules containing an azepane ring, the strict instruction to focus solely on this compound prevents the inclusion of this related but distinct information.

To fulfill the request, published preclinical studies detailing the investigation of this compound would be necessary. These studies would need to cover:

Exploration of Molecular Interactions in Biological Systems Preclinical Focus

Evaluation of Modulatory Effects on Cellular Processes in vitro:Data from in vitro cellular assays would be essential to describe any impact the compound has on cellular functions.

Without such foundational scientific research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified compound.

Antifungal Activity in Microbial Assays

An extensive review of available scientific literature yielded no studies reporting on the antifungal activity of 2-(1-azepanyl)-1-phenylethanol in microbial assays. Consequently, there is no data available on its potential efficacy against fungal pathogens, including minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) values.

Antibacterial Effects in Preclinical Cultures

No published research could be identified that investigates the antibacterial effects of this compound in preclinical cultures. Therefore, information regarding its spectrum of activity against bacterial strains, such as Gram-positive or Gram-negative bacteria, and its potency in in vitro models is not available.

General Biological Activity Screening in Cell Lines

A thorough search for studies on the general biological activity of this compound in cell line screening assays did not return any specific results. There is no publicly available information on the broader biological effects of this compound in various cell lines, excluding cytotoxicity for safety profiling.

Mechanistic and Molecular Interaction Studies

Enzyme Kinetic Analysis and Biocatalytic Transformations

The biocatalytic transformation of prochiral ketones to optically active alcohols, such as 2-(1-azepanyl)-1-phenylethanol, is a field of significant interest due to the high enantioselectivity offered by enzymes. nih.gov Lipases and dehydrogenases are the most commonly employed enzymes for these transformations. mdpi.comnih.gov

The efficiency and specificity of enzymes in the synthesis of chiral alcohols are paramount. Studies on analogous compounds, such as 1-phenylethanol (B42297), demonstrate that enzyme selection is critical. For instance, lipases like Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, have shown high enantioselectivity in the kinetic resolution of racemic 1-phenylethanol. scirp.orgnih.gov The choice of solvent and acyl donor also significantly impacts the enzyme's performance. Non-aqueous media, such as n-hexane, are often preferred. scirp.orgnih.gov

In the context of producing a specific enantiomer of this compound, an (S)-1-phenylethanol dehydrogenase (PED) from the denitrifying bacterium strain EbN1 could be highly specific. nih.gov This enzyme catalyzes the NAD+-dependent, stereospecific oxidation of (S)-1-phenylethanol to acetophenone (B1666503) and the reverse reduction reaction. nih.gov The high enantioselectivity of such enzymes is a key factor in producing enantiomerically pure compounds. nih.gov

Table 1: Enzyme Specificity in Biocatalytic Transformations of 1-Phenylethanol Analogs

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Key Findings | Reference |

|---|---|---|---|---|---|

| Novozym 435 (CALB) | (R,S)-1-phenylethanol | (R)-1-phenylethyl acetate | >99% for (R)-enantiomer | High efficiency and reusability in n-hexane. | scirp.orgnih.gov |

| Burkholderia cepacia lipase | (R,S)-1-phenylethanol | (R)-1-phenylethyl acetate | 98.9% | Effective in a two-phase system with ionic liquids. | mdpi.com |

| (S)-1-phenylethanol dehydrogenase (PED) | Acetophenone | (S)-1-phenylethanol | High | Strong enantioselectivity for the (S)-enantiomer. | nih.gov |

| Nodularia sphaerocarpa (cyanobacteria) | Acetophenone | (R)- and (S)-1-phenylethanol | 48% (moderate) | Demonstrates the potential of photobiocatalysts. | bibliotekanauki.pl |

| Leptolyngbya foveolarum (cyanobacteria) | Acetophenone | (S)-1-phenylethanol | 95% | High enantioselectivity for the (S)-enantiomer. | bibliotekanauki.pl |

The biotransformation pathway for producing this compound would likely start from the corresponding ketone, 2-(1-azepanyl)-1-phenylethanone. This ketone would undergo an asymmetric reduction catalyzed by a suitable reductase or dehydrogenase.

Drawing parallels from the biosynthesis of 2-phenylethanol (B73330), the pathway can involve several enzymatic steps. For instance, in some microorganisms, L-phenylalanine can be converted to 2-phenylethanol via intermediates like phenylpyruvic acid and phenylacetaldehyde. google.comresearchgate.net While this is a different pathway, it highlights the diversity of enzymatic reactions that can lead to phenylethanol derivatives.

In a more direct biocatalytic approach for this compound, the key step is the stereoselective reduction of the ketone. This is often achieved using whole-cell biocatalysts, such as yeast or specific bacterial strains, which contain the necessary oxidoreductases. google.com For example, baker's yeast is known to asymmetrically reduce various ketones to their corresponding (S)-alcohols with high enantiomeric excess. google.com

Elucidation of Reaction Mechanisms in Chemical Synthesis

The chemical synthesis of this compound typically involves the reduction of 2-(1-azepanyl)-1-phenylethanone. Understanding the reaction mechanism is crucial for optimizing reaction conditions and achieving high yields and selectivity.

In chemo-catalytic reductions, the interaction between the catalyst and the substrate dictates the stereochemical outcome. For asymmetric hydrogenation, chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, are commonly used. The substrate, 2-(1-azepanyl)-1-phenylethanone, would coordinate to the metal center of the catalyst. The steric and electronic properties of both the substrate and the chiral ligand would then direct the hydride transfer to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

Studies on the acylation of 1-phenylethanol catalyzed by lipase reveal a sequential mechanism where the enzyme first reacts with the acyl donor, forming a modified enzyme complex. abo.fi This complex then reacts with the alcohol. abo.fi This ping-pong bi-bi mechanism is common for many lipases.

Kinetic analysis of chemical reactions provides valuable insights into the reaction mechanism. For the synthesis of this compound, monitoring the reaction progress over time allows for the determination of reaction rates and the identification of any stable intermediates.

In the electrochemical oxidation of 1-phenylethanol, a proposed mechanism involves the formation of a benzylic radical species as an intermediate. abechem.com While this is an oxidation reaction, it underscores the importance of identifying transient species to understand the reaction pathway. Visual kinetic analysis techniques can be powerful tools for rapidly obtaining mechanistic information from a few experiments. rsc.org

For the lipase-catalyzed kinetic resolution of 1-phenylethanol, kinetic modeling based on a sequential step mechanism has been successfully applied. abo.fi Such models can quantitatively describe the influence of various reaction parameters, like temperature and substrate concentration, on the reaction rate. scirp.orgabo.fi

Table 2: Kinetic Parameters for the Enzymatic Resolution of 1-Phenylethanol

| Enzyme | Kinetic Model | Vmax | Km (mol/L) | Key Findings | Reference |

|---|---|---|---|---|---|

| Novozym 435 | Michaelis-Menten | 0.118 | 0.105 | The model V0=(0.118·[S])/(0.105+[S]) was derived. | scirp.org |

| Lipase (unspecified) | Sequential Step | Not specified | Not specified | A model describing competitive inhibition by the ethanol (B145695) produced was developed. | abo.fi |

Structural Biology of Interacting Biomacromolecules

While specific structural data for an enzyme in complex with this compound is not available, insights can be drawn from the structural biology of enzymes that interact with similar substrates. nih.govicr.ac.uksnf.ch

The three-dimensional structure of (S)-1-phenylethanol dehydrogenase (PED) has been solved, revealing a tetrameric assembly. nih.gov The binding of the cofactor NAD+ induces a conformational change in the substrate-binding loop from an "open" to a "closed" state. nih.gov Modeling of the substrate acetophenone into the active site has provided a structural basis for the enzyme's high enantioselectivity. nih.gov The active site architecture, including the positioning of catalytic residues and the shape of the binding pocket, dictates which enantiomer of the alcohol can be accommodated and undergo reaction.

The interaction between the substrate and the enzyme is governed by a combination of hydrophobic interactions, hydrogen bonds, and steric complementarity. For this compound, the phenyl group would likely bind in a hydrophobic pocket, while the hydroxyl group would form hydrogen bonds with key active site residues. The bulky azepanyl group would also need to be accommodated within the binding site, and its orientation would be a critical determinant of enzyme specificity.

Structural studies of protein-protein interactions are also crucial, as many enzymes function as part of larger complexes. nih.govnih.gov Understanding these interactions at a molecular level is essential for a complete picture of the biocatalytic process. doudnalab.org

Protein Crystallography and NMR Studies of Bound States

Crystallographic studies of PNMT in complex with various inhibitors reveal a well-defined active site. nih.govresearchgate.netaip.org This active site accommodates the phenylethanolamine core, with the phenyl ring and the ethanolamine (B43304) side chain making critical contacts. For instance, the binding of transition-state analogue inhibitors to PNMT has been elucidated through X-ray crystallography, showing that these molecules occupy both the substrate and cofactor binding sites. nih.govacs.org These structures highlight the importance of hydrophobic interactions with residues such as Val53, Met258, Val269, and Val272 for the phenyl group of the ligand. nih.gov The hydroxyl and amino groups of the ethanolamine moiety typically form hydrogen bonds with key catalytic residues and water molecules within the active site.

Fragment-based screening of PNMT using protein crystallography has also been successful in identifying small molecules that bind to the active site. mdpi.com These studies demonstrate how different fragments can occupy various sub-pockets of the binding site, providing a blueprint for designing larger, more potent inhibitors.

In a similar vein, crystallographic studies of ω-aminotransferases with inhibitors like gabaculine (B1211371) show significant structural rearrangements upon binding, indicating a degree of flexibility in the active site to accommodate different substrates. iucr.org The binding of phenylethanolamine compounds to the NMDA receptor has also been characterized, revealing that they bind at the interface between GluN1b and GluN2B subunits through a combination of hydrophobic and polar interactions. bohrium.com

While not focused on a bound state, NMR spectroscopy is a crucial tool for confirming the chemical structure of synthesized amino alcohol inhibitors. researchgate.net In the context of fragment-based drug discovery, NMR is often used alongside crystallography to screen for and validate the binding of fragments to a protein target. mdpi.com

Given these precedents, it can be hypothesized that the 1-phenylethanol portion of this compound would anchor the molecule in a binding pocket similar to that observed for other phenylethanolamine derivatives. The phenyl group would likely engage in hydrophobic interactions, while the hydroxyl group would act as a hydrogen bond donor and/or acceptor. The novel feature of this compound, the azepane ring, would occupy a specific vector and volume within the binding site, and its conformation would be critical for establishing favorable interactions.

Structure-Activity Relationship Investigations at the Molecular Level

Structure-activity relationship (SAR) studies on phenylethanolamine derivatives have provided detailed insights into the molecular requirements for binding and activity at various biological targets. These studies systematically modify the phenylethanolamine scaffold to probe the effects of different substituents on biological activity.

For beta-adrenergic receptor ligands, a secondary amine in the phenylethanolamine side chain is generally considered essential for agonist activity. oup.com The nature of the substituent on the nitrogen atom significantly influences potency and selectivity. For instance, branched alkyl groups like isopropyl or tert-butyl on the terminal nitrogen are often found in potent beta-blockers. oup.com The azepane ring in this compound represents a cyclic, seven-membered N-substituent, which would confer specific steric and conformational properties.

SAR studies on benzylamine-type inhibitors of PNMT have explored the effect of ring size in conformationally restricted analogues. acs.org For example, expanding the ring from a tetrahydroisoquinoline (a six-membered heterocyclic ring) to a 2,3,4,5-tetrahydro-1H-2-benzazepine (a seven-membered ring) was found to increase selectivity for PNMT over the α2-adrenoceptor. acs.org This suggests that the size and conformation of the ring system attached to the core pharmacophore are critical determinants of both potency and selectivity. The increased selectivity of the benzazepine was attributed to favorable steric interactions of the puckered methylene (B1212753) groups within the PNMT active site. acs.org

The table below summarizes SAR findings for phenylethanolamine derivatives at α-adrenergic receptors, illustrating the impact of substitutions on the phenyl ring.

Table 1: Structure-Activity Relationships of Phenylethanolamine Analogues at α-Adrenergic Receptors

| Parent Compound | Position of Substitution | Substituent | Effect on Affinity |

|---|---|---|---|

| Octopamine | meta | Isopropyl | 3-fold increase |

| Octopamine | meta | Cyclohexyl | 5-fold increase |

| Octopamine | meta | Fluoro | 6-fold increase |

| Norphenylephrine | para | Isopropyl | Detrimental |

| Norphenylephrine | para | Cyclohexyl | Detrimental |

| Norphenylephrine | para | Fluoro | Detrimental |

Data sourced from a study on α-adrenergic receptor agonists. nih.gov

These data highlight that the position of a substituent on the phenyl ring is as crucial as its chemical nature. nih.gov In the case of this compound, the phenyl ring is unsubstituted. Based on the available SAR, the addition of small, lipophilic, or electron-withdrawing groups at the meta position could potentially enhance its affinity for certain targets, while para substitution might be detrimental. nih.gov

The molecular-level SAR investigations suggest that the biological activity of this compound will be a composite of the interactions of its three key structural components:

The Phenyl Ring: Primarily involved in hydrophobic interactions. Its electronic properties can be modulated by substitution to fine-tune binding affinity.

The Ethanolamine Backbone: The hydroxyl and amino groups are key for forming hydrogen bonds and anchoring the molecule in the active site. The stereochemistry of the hydroxyl group is also expected to be critical for specific interactions.

The Azepane Ring: This large, flexible N-substituent will explore a specific region of the binding site. Its size and conformation will be a major determinant of selectivity, potentially by creating favorable steric interactions with one target while causing clashes with another.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstones of structure-based drug design, used to model the interaction between a small molecule (ligand), such as 2-(1-azepanyl)-1-phenylethanol, and a macromolecular target, typically a protein receptor.

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor's active site. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. nih.gov This score provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction.

For a compound like this compound, which possesses a phenylethanolamine scaffold common in ligands for adrenergic, dopaminergic, and serotonergic receptors, docking studies can predict how it might interact with these targets. researchgate.netmdpi.com Key interactions often involve hydrogen bonds from the hydroxyl group, ionic interactions with the protonated amine of the azepane ring, and hydrophobic interactions from the phenyl group. The docking score helps prioritize which receptor subtypes the compound is most likely to bind to. For instance, docking a series of phenylethanolamine analogues against a receptor can reveal crucial structure-activity relationships. biorxiv.org

Below is a representative table illustrating the kind of data generated from a molecular docking study, showing predicted binding affinities for this compound against several hypothetical receptor targets.

| Target Receptor | Docking Score (kcal/mol) | Predicted Key Interactions |

| Dopamine (B1211576) D3 Receptor | -9.2 | Hydrogen bond with Asp110, π-π stacking with Phe346 |

| Serotonin 5-HT2A Receptor | -8.5 | Hydrogen bond with Ser159, Hydrophobic interaction with Trp336 |

| Adrenergic β2 Receptor | -7.8 | Ionic interaction with Asp113, Hydrogen bond with Asn312 |

Note: The data in this table is illustrative and based on typical values for similar compounds.

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-receptor complex over time. nih.gov MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding. nih.govresearchgate.net

Starting from the best-docked pose, an MD simulation can reveal whether the key interactions predicted by docking are maintained over a period of nanoseconds to microseconds. A common method to analyze the stability of the complex is to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD plot over time suggests a stable binding mode. These simulations can also highlight the flexibility of certain parts of the ligand, such as the azepane ring, and how its conformation adapts to the dynamic environment of the receptor's binding pocket. core.ac.uk

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and to model reaction pathways with high accuracy.

The synthesis of 1,2-amino alcohols like this compound can proceed through various routes. nih.govorganic-chemistry.orgdiva-portal.orgrsc.org Quantum chemistry allows for the detailed investigation of these reaction mechanisms by locating and characterizing the transition state (TS) for each step. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation barrier and, consequently, the reaction rate. nih.govnih.gov

For example, in the formation of a phenylethanolamine derivative, DFT calculations can model the nucleophilic attack of an amine on an epoxide or the reduction of an α-aminoketone. By calculating the energies of the reactants, transition state, and products, a complete energy profile of the reaction can be constructed. nih.gov This analysis helps chemists understand why a particular reaction is favored, predict the stereochemical outcome, and optimize reaction conditions. nih.gov

The following table presents example data from a DFT study on a key synthetic step for a phenylethanolamine analogue, illustrating the calculated energy barriers.

| Reaction Step | Method/Basis Set | Activation Energy (kcal/mol) | Transition State Imaginary Frequency (cm⁻¹) |

| C-N Bond Formation | B3LYP/6-31G | 16.7 | -406i |

| Proton Transfer | B3LYP/6-31G | 6.0 | -359i |

Note: Data is representative of values found in studies on similar reactions. nih.gov

Quantum chemical calculations can determine a range of electronic properties that are fundamental to a molecule's reactivity. For this compound, these properties can predict its behavior in both synthetic reactions and biological interactions.

Key calculated properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A map of the molecular electrostatic potential (MEP) can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For instance, the oxygen of the hydroxyl group and the nitrogen of the azepane ring are expected to be electron-rich sites. researchgate.net

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the highest energy electrons; related to ionization potential. |

| LUMO Energy | -0.5 eV | Energy of the lowest energy empty orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Note: The data in this table is illustrative of a typical phenylethanolamine structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, untested compounds. researchgate.net

For a class of compounds like derivatives of this compound, a QSAR study would involve synthesizing and testing a series of analogues with variations in different parts of the molecule (e.g., substituents on the phenyl ring or modifications to the azepane ring). For each analogue, a set of molecular descriptors would be calculated, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are then used to build an equation that correlates the descriptors with the measured biological activity (e.g., binding affinity Ki). A robust QSAR model is characterized by high correlation coefficients (R²) for the training set and good predictive power (Q²) for an external test set. mdpi.com Such models provide valuable insights into the structural requirements for activity and guide the design of more potent molecules.

| Model Type | Descriptors | R² (Training Set) | Q² (Test Set) |

| CoMFA | Steric and Electrostatic Fields | 0.981 | 0.607 |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | 0.952 | 0.655 |

Note: Statistical values are representative of published 3D-QSAR models for similar ligand series. mdpi.com

Future Research Trajectories and Broader Academic Impact

Development of Novel Synthetic Routes

The synthesis of chiral amino alcohols like 2-(1-azepanyl)-1-phenylethanol is a critical area of research, as stereochemistry often dictates biological activity. diva-portal.orgnih.gov Future research is likely to focus on developing more efficient and stereoselective synthetic routes.

Current and Future Synthetic Strategies:

| Strategy | Description | Potential Advantages |

| Asymmetric Synthesis | The use of chiral catalysts or auxiliaries to produce a single enantiomer of the compound. google.com This can involve methods like asymmetric hydrogenation or transfer hydrogenation of a corresponding ketone precursor. | Production of enantiomerically pure compounds, which is crucial for pharmacological studies and can lead to drugs with higher efficacy and fewer side effects. |

| Biocatalysis | The use of enzymes or whole microorganisms to catalyze the synthesis. For instance, baker's yeast can be used for the asymmetric reduction of ketones to produce chiral alcohols. google.com | Environmentally friendly ("green chemistry") approach, high stereoselectivity, and mild reaction conditions. |

| Multi-component Reactions | Designing a reaction where three or more reactants combine in a single step to form the final product. A novel three-component approach has been developed for the synthesis of α-hydroxy-β-amino esters. diva-portal.org | Increased efficiency, reduced waste, and the ability to rapidly generate a library of diverse analogs for structure-activity relationship (SAR) studies. |

| Flow Chemistry | Conducting the synthesis in a continuous flow reactor rather than a traditional batch reactor. | Improved safety, better control over reaction parameters, and potential for easier scale-up. |

These advanced synthetic methods will not only facilitate the production of this compound for further study but also contribute to the broader field of organic synthesis by providing new tools for constructing complex chiral molecules. acs.orgresearchgate.net

Identification of Undiscovered Biological Targets and Mechanisms

The azepane moiety is a recognized pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties. nih.gov The phenylethanol scaffold is also found in many biologically active compounds. mdpi.comnih.govnih.gov Therefore, this compound is a promising candidate for discovering novel biological activities.

Potential Biological Targets and Mechanisms:

Central Nervous System (CNS) Receptors: Given the structural similarities to some psychoactive compounds, this molecule could interact with various CNS receptors, such as serotonin, dopamine (B1211576), or norepinephrine (B1679862) transporters and receptors. Future research could employ high-throughput screening and computational modeling to predict and validate these interactions.

Enzyme Inhibition: The compound could act as an inhibitor for various enzymes. For example, derivatives of azepane have been investigated as inhibitors of protein tyrosine phosphatases (PTPN1/PTPN2), which are targets for anti-cancer and anti-diabetic drugs. researchgate.net

Ion Channels: The molecule's structure might allow it to modulate the activity of various ion channels, which are critical for neuronal signaling and other physiological processes.

Antimicrobial Activity: The mechanism of action of phenethyl alcohol involves the breakdown of the cellular permeability barrier in bacteria. nih.govresearchgate.net It is plausible that this compound could exhibit similar or enhanced antimicrobial properties.

Identifying the specific biological targets and understanding the mechanism of action at a molecular level will be crucial for elucidating the therapeutic potential of this compound.

Integration with Advanced Preclinical Research Methodologies

To thoroughly investigate the pharmacological profile of this compound, its integration into advanced preclinical research methodologies is essential. These modern techniques offer more predictive and translationally relevant data compared to traditional methods. medicilon.com

Advanced Preclinical Models and Techniques:

| Methodology | Application for this compound |

| High-Throughput Screening (HTS) | Rapidly screen the compound against a large panel of biological targets to identify potential activities. nih.gov |

| In Vitro Human-based Models | Utilize human-derived cells and tissues, such as induced pluripotent stem cell (iPSC)-derived neurons, to assess the compound's effects on human physiology and disease models. ncardia.com This can provide more relevant data than animal models. |

| In Vivo Animal Models | Employ genetically engineered animal models that more accurately recapitulate human diseases to evaluate the compound's efficacy and potential side effects in a living organism. oup.com |

| Advanced Analytical Techniques | Use techniques like high-resolution mass spectrometry (HRMS) to study the compound's metabolism and identify its metabolites. cfsre.orgoup.com |

| Computational Modeling and Simulation | Employ molecular docking and other computational methods to predict the compound's binding affinity to various targets and to guide the design of more potent analogs. researchgate.net |

The use of these sophisticated preclinical tools will be instrumental in building a comprehensive understanding of the compound's therapeutic potential and in guiding its development towards clinical applications. catapult.org.ukaltasciences.com

Contribution to Fundamental Chemical and Biological Understanding

Beyond its potential therapeutic applications, the study of this compound can contribute to a more fundamental understanding of chemical and biological principles.

Areas of Fundamental Contribution:

Structure-Activity Relationships (SAR): Systematically modifying the structure of this compound and correlating these changes with its biological activity will provide valuable insights into the chemical features required for a specific pharmacological effect. nih.gov This knowledge can be applied to the design of other novel therapeutic agents.

Pharmacophore Development: The azepane ring is a versatile scaffold in medicinal chemistry. researchgate.net Studying its role in the biological activity of this compound can contribute to a better understanding of its properties as a pharmacophore and its potential for incorporation into other drug candidates.

Understanding of Molecular Recognition: Investigating the interactions of this compound with its biological targets at the atomic level can provide a deeper understanding of the principles of molecular recognition, which is fundamental to all biological processes.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-azepanyl)-1-phenylethanol and its derivatives?

- Methodological Answer : The compound can be synthesized via two primary pathways:

- Reductive Amination : Starting from acetophenone derivatives, sodium borohydride (NaBH₄) can reduce the ketone to an alcohol, followed by substitution with azepane under nucleophilic conditions .

- Grignard Reaction : A phenyl Grignard reagent (C₆H₅MgBr) reacts with an azepane-containing carbonyl precursor (e.g., 2-azepanyl acetaldehyde), followed by acid workup to yield the target alcohol .

- Key Considerations : Use anhydrous conditions for Grignard reactions and monitor stereochemistry if chiral centers are involved.

Q. How can the purity and structural integrity of this compound be assessed?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic O-H (3200–3600 cm⁻¹) and C-N (1020–1220 cm⁻¹) stretches. Biphenyl impurities (common in Grignard syntheses) show distinct aromatic C-H stretches near 700 cm⁻¹ .

- NMR : ¹H NMR resolves the azepane ring protons (δ 1.5–3.0 ppm) and the benzylic alcohol proton (δ 4.5–5.0 ppm). ¹³C NMR confirms the quaternary carbon adjacent to the azepanyl group .

- Chiral HPLC : Essential for enantiopurity assessment if stereoselective synthesis is performed .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

- Methodological Answer :

- Biocatalysis : Use engineered enzymes (e.g., alcohol dehydrogenases) to reduce prochiral ketones. For example, Saccharomyces cerevisiae catalyzes asymmetric reduction of acetophenone analogs, though product inhibition necessitates in-situ extraction .

- Chiral Auxiliaries : Introduce azepane via a chiral ligand (e.g., BINOL derivatives) in transition-metal-catalyzed reactions. Rhodium complexes with phosphine ligands have shown enantiomeric excess (ee) >90% in similar systems .

- Dynamic Kinetic Resolution : Combine lipases (e.g., Candida antarctica lipase B) with racemization catalysts to convert both enantiomers into a single product .

Q. How do computational models aid in optimizing reaction pathways for this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Tools like Reaxys and Pistachio predict feasible routes by comparing azepane-containing intermediates to known reactions .

- DFT Studies : Model transition states for key steps (e.g., nucleophilic substitution or dehydration). For example, rhenium-catalyzed dehydration mechanisms involve carbenium ion intermediates, as shown for 1-phenylethanol derivatives .

- Kinetic Modeling : Fit experimental data (e.g., enzyme-catalyzed resolution) to Ping-Pong Bi-Bi mechanisms to optimize reactor design and minimize inhibitory effects .

Q. What is the impact of stereochemistry on the biological activity of this compound?

- Methodological Answer :

- Enantiomer Activity : Mirroring imidazole analogs, the (S)-enantiomer may exhibit higher antifungal activity due to optimized hydrophobic interactions with target enzymes (e.g., Candida CYP51). Test via agar dilution assays against C. albicans .

- NMR Titration : Study diastereomeric complexes with chiral selectors (e.g., quinines) to correlate conformational changes with bioactivity .

Q. How can catalytic dehydration pathways be exploited to derivatize this compound?

- Methodological Answer :

- Rhenium Catalysis : Methyltrioxorhenium (MTO) in acidic media dehydrates 1-phenylethanol derivatives to styrenes via a carbenium ion intermediate. Apply similar conditions to synthesize azepane-functionalized olefins .

- Reaction Monitoring : Use GC-MS to track olefin formation and optimize catalyst loading (typically 2–5 mol% MTO) .

Contradictions and Considerations

- Stereochemical Outcomes : While Grignard reactions yield racemic mixtures, biocatalysis () and chiral auxiliaries () provide higher enantioselectivity but require rigorous optimization.

- Stability : The azepane ring may introduce steric hindrance, slowing nucleophilic substitutions compared to smaller heterocycles (e.g., imidazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.